3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
One application involves the enantioselective synthesis of amino acid derivatives, showcasing the importance of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid in producing chiral compounds. For instance, Alonso et al. (2005) detailed a scalable synthesis of enantioselectively enriched amino acid derivatives, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, utilizing asymmetric dihydroxylation and direct sulfate preparation. This process underscores the compound's role in synthesizing chiral building blocks for pharmaceuticals (Alonso et al., 2005).
Catalysis and Protection
Heydari et al. (2007) described the efficiency of H3PW12O40 as a catalyst for the N-tert-butoxycarbonylation of amines, highlighting the compound's significance in protecting amine groups during peptide synthesis, which is crucial for preventing racemization and retaining stereochemical integrity. This catalytic process is environmentally benign and efficient, making it valuable for synthesizing N-Boc-protected amino acids (Heydari et al., 2007).
Pharmacophore Design
Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives as new pharmacophores for anticancer agent design. They synthesized a series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, evaluating their cytotoxicity against human cancer cell lines. This research showcases the compound's utility in developing novel anticancer agents, with specific derivatives demonstrating promising cytotoxicity against ovarian and oral cancers (Kumar et al., 2009).
Stereoselective and Enantioselective Applications
The ability to synthesize and manipulate the stereochemistry of amino acid derivatives using this compound is crucial for the development of chiral pharmaceuticals and biomolecules. Research by Bakonyi et al. (2013) on synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exemplifies this application, highlighting the compound's versatility in creating specific stereoisomers for biological studies (Bakonyi et al., 2013).
Mechanism of Action
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.
Mode of Action
The compound interacts with its targets through its Boc-protected amino group . The Boc group serves as a protective group, preventing unwanted reactions during peptide synthesis . Once the peptide synthesis is complete, the Boc group can be removed, allowing the amino group to participate in further biochemical reactions .
Biochemical Pathways
The compound is involved in peptide synthesis, a crucial biochemical pathway for protein production . The Boc-protected amino group of the compound participates in the formation of peptide bonds, which link amino acids together to form peptides . The resulting peptides can then undergo further modifications or folding to become functional proteins.
Pharmacokinetics
It is known that boc-protected amino acids can be used in peptide synthesis, suggesting that they can be absorbed and distributed in the body to reach their target sites .
Result of Action
The primary result of the compound’s action is the synthesis of peptides . By participating in peptide bond formation, the compound contributes to the production of peptides, which are the building blocks of proteins . These proteins play various roles in the body, from catalyzing biochemical reactions to regulating cellular processes.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and presence of other chemicals . Furthermore, the stability of the compound can be influenced by storage conditions, such as temperature and humidity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes and proteins, facilitating the formation of amide bonds. The compound is often used as a protected amino acid in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function . This protection is crucial for preventing unwanted side reactions during the synthesis process. The interactions with enzymes such as peptidases and proteases are essential for the selective cleavage of the Boc group, allowing the amino acid to participate in further reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of specific enzymes and proteins involved in these processes. For instance, the presence of the Boc group can inhibit certain enzymatic activities, leading to changes in cellular metabolism and gene expression . Additionally, the compound’s interaction with cell signaling pathways can alter the cellular response to external stimuli, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . The Boc group plays a crucial role in these interactions, as it can be selectively removed under specific conditions, allowing the amino acid to participate in further biochemical reactions . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or acidic conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, the removal of the Boc group can activate the amino acid, allowing it to participate in further metabolic reactions . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s transport properties can influence its bioavailability and efficacy in biochemical reactions . Additionally, the presence of the Boc group can affect the compound’s solubility and transport characteristics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its localization, as different cellular compartments provide distinct biochemical environments . Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes.
Properties
IUPAC Name |
3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEUFFPHZNVSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624578 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683218-80-6 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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